molecular formula C7H12N2O2 B6335904 4-(DiMethylaMino)pyridine N-Oxide Hydrate CAS No. 1895453-56-1

4-(DiMethylaMino)pyridine N-Oxide Hydrate

Cat. No.: B6335904
CAS No.: 1895453-56-1
M. Wt: 156.18 g/mol
InChI Key: SWSRYFUIVQUFNA-UHFFFAOYSA-N
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Description

4-(DiMethylaMino)pyridine N-Oxide Hydrate is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine and is known for its versatile applications in organic synthesis and catalysis. The compound is often used as a nucleophilic catalyst in various chemical reactions due to its basicity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(DiMethylaMino)pyridine N-Oxide Hydrate typically involves the oxidation of 4-(DiMethylaMino)pyridine. One common method is the reaction of 4-(DiMethylaMino)pyridine with hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired N-oxide hydrate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(DiMethylaMino)pyridine N-Oxide Hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(DiMethylaMino)pyridine N-Oxide Hydrate involves its role as a nucleophilic catalyst. The N-oxide group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. The compound can activate electrophiles and facilitate the formation of reaction intermediates, leading to the desired products .

Molecular Targets and Pathways: The primary molecular target of this compound is the electrophilic center in the reacting molecule. The compound interacts with the electrophile, forming a transient intermediate that undergoes further transformation to yield the final product .

Comparison with Similar Compounds

Uniqueness: 4-(DiMethylaMino)pyridine N-Oxide Hydrate is unique due to the presence of both the N-oxide and dimethylamino groups, which enhance its nucleophilicity and stability. This makes it a more effective catalyst in certain reactions compared to its analogs .

Properties

IUPAC Name

N,N-dimethyl-1-oxidopyridin-1-ium-4-amine;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O/c1-8(2)7-3-5-9(10)6-4-7;/h3-6H,1-2H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSRYFUIVQUFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)[O-].O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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